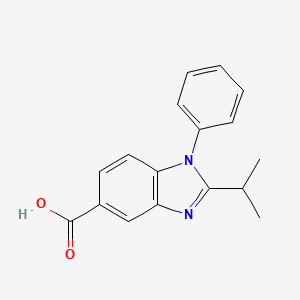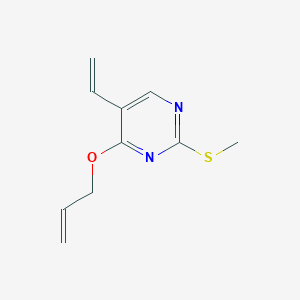
Dimethyl 3-(6-methoxypyridin-3-yl)pent-2-enedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 3-(6-methoxypyridin-3-yl)pent-2-enedioate is a chemical compound with the molecular formula C13H17NO5 and a molecular weight of 267.28 g/mol It is characterized by the presence of a methoxypyridine ring attached to a pentenedioate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-(6-methoxypyridin-3-yl)pent-2-enedioate typically involves the esterification of 3-(6-methoxypyridin-3-yl)pentanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: Dimethyl 3-(6-methoxypyridin-3-yl)pent-2-enedioate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The double bond in the pentenedioate moiety can be reduced to form a saturated ester.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: Formation of 3-(6-hydroxypyridin-3-yl)pent-2-enedioate.
Reduction: Formation of dimethyl 3-(6-methoxypyridin-3-yl)pentanedioate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Dimethyl 3-(6-methoxypyridin-3-yl)pent-2-enedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Dimethyl 3-(6-methoxypyridin-3-yl)pent-2-enedioate involves its interaction with molecular targets such as enzymes and receptors. The methoxypyridine ring can participate in hydrogen bonding and π-π interactions, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of biological pathways and exert specific effects.
類似化合物との比較
- Dimethyl 3-(6-hydroxypyridin-3-yl)pent-2-enedioate
- Dimethyl 3-(6-methylpyridin-3-yl)pent-2-enedioate
- Dimethyl 3-(6-chloropyridin-3-yl)pent-2-enedioate
Comparison: Dimethyl 3-(6-methoxypyridin-3-yl)pent-2-enedioate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its hydroxyl, methyl, and chloro analogs, the methoxy derivative may exhibit different solubility, stability, and interaction profiles with biological targets.
特性
分子式 |
C13H15NO5 |
|---|---|
分子量 |
265.26 g/mol |
IUPAC名 |
dimethyl 3-(6-methoxypyridin-3-yl)pent-2-enedioate |
InChI |
InChI=1S/C13H15NO5/c1-17-11-5-4-9(8-14-11)10(6-12(15)18-2)7-13(16)19-3/h4-6,8H,7H2,1-3H3 |
InChIキー |
KEIJMNFBRJDLNU-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C=C1)C(=CC(=O)OC)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline](/img/structure/B13872626.png)
![N-[4-(3-aminopropyl)phenyl]benzenesulfonamide](/img/structure/B13872632.png)



![4-[2-(Benzenesulfonyl)phenyl]-3-bromobutan-2-one](/img/structure/B13872659.png)






![N4-[3-chloro-5-(2-chlorophenyl)isothiazol-4-yl]thiomorpholine-4-carboxamide](/img/structure/B13872700.png)

